(4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylpiperidin-1-yl)methanone
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Overview
Description
(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, along with a piperidine ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 1-ethyl-3-hydroxy-1H-pyrazole, which can then be brominated using N-bromosuccinimide (NBS) to yield 4-bromo-1-ethyl-1H-pyrazole .
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Formation of the Piperidine Ring: : The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors. For example, 2,6-dimethylpiperidine can be synthesized from 2,6-dimethylpyridine through catalytic hydrogenation.
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Coupling Reaction: : The final step involves coupling the brominated pyrazole with the piperidine derivative. This can be achieved through a nucleophilic substitution reaction where the bromine atom on the pyrazole is replaced by the piperidine moiety, often facilitated by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyrazole ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of (4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylpiperidino)methanol.
Substitution: Formation of 4-azido-1-ethyl-1H-pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific enzymes or receptors, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The presence of the bromine atom and the piperidine ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar pyrazole ring but with a methyl group instead of an ethyl group.
1-Ethyl-3-methyl-1H-pyrazole: Similar pyrazole ring but without the bromine atom.
2,6-Dimethylpiperidine: Similar piperidine ring but without the pyrazole moiety.
Uniqueness
What sets (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE apart is the combination of the brominated pyrazole and the dimethyl-substituted piperidine. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20BrN3O |
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Molecular Weight |
314.22 g/mol |
IUPAC Name |
(4-bromo-1-ethylpyrazol-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H20BrN3O/c1-4-16-8-11(14)12(15-16)13(18)17-9(2)6-5-7-10(17)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
ZBQIRTCWSDNELK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CCCC2C)C)Br |
Origin of Product |
United States |
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